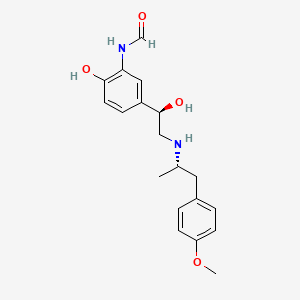

rel-(R,S)-Formoterol

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/t13-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZSYCZIITTYBL-DJJJIMSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67346-51-4, 532414-36-1 | |

| Record name | N-(2-Hydroxy-5-((1R)-1-hydroxy-2-(((1S)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067346514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Hydroxy-5-((1RS)-1-hydroxy-2-(((1SR)-2-(4-methoxyphenyl)-1-methylethyl)amino)ethyl)phenyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0532414361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-HYDROXY-5-((1R)-1-HYDROXY-2-(((1S)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G97US9FRYV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-HYDROXY-5-((1RS)-1-HYDROXY-2-(((1SR)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)ETHYL)PHENYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/676M446L26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(R,S)-Formoterol asymmetric synthesis methods

An In-Depth Technical Guide to the Asymmetric Synthesis of (R,R)-Formoterol

Authored by a Senior Application Scientist

Introduction: The Therapeutic Imperative for Stereochemically Pure Formoterol

Formoterol is a potent and long-acting β₂-adrenoceptor agonist, pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD). Its chemical structure features two chiral centers, giving rise to four possible stereoisomers: (R,R), (S,S), (R,S), and (S,R). The commercially available formoterol has historically been a racemic mixture of the (R,R) and (S,S) enantiomers.[1] However, extensive pharmacological studies have revealed that the therapeutic bronchodilatory activity resides almost exclusively in the (R,R)-enantiomer, also known as arformoterol.[1][2] The (S,S)-enantiomer is not only inactive as a bronchodilator but has also been suggested to have pro-inflammatory effects.[1] This pharmacological disparity underscores the critical importance of developing efficient and scalable asymmetric synthesis methods to produce enantiomerically pure (R,R)-formoterol, thereby maximizing therapeutic efficacy and minimizing potential side effects.

This technical guide provides a comprehensive overview of the core strategies employed in the asymmetric synthesis of (R,R)-formoterol, intended for researchers, chemists, and professionals in drug development. We will delve into the mechanistic underpinnings of chiral resolution, diastereoselective approaches, and modern enantioselective catalytic methods, offering field-proven insights into the causality behind experimental choices.

Classical and Chromatographic Chiral Resolution

The earliest approaches to obtaining enantiomerically pure formoterol relied on the separation of the racemic mixture. While effective, these methods can be less economical on an industrial scale due to the inherent 50% loss of the undesired enantiomer unless an efficient racemization and recycling process is in place.

Classical Resolution with Chiral Acids

This method involves the reaction of racemic formoterol with a chiral resolving agent, typically a chiral acid such as L-tartaric acid, to form a pair of diastereomeric salts.[1] These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. Once separated, the desired diastereomeric salt is treated with a base to liberate the enantiomerically pure (R,R)-formoterol.

Experimental Protocol: Representative Classical Resolution

-

Salt Formation: A solution of racemic formoterol base in a suitable solvent (e.g., methanol) is treated with a solution of L-tartaric acid.[3]

-

Fractional Crystallization: The resulting mixture is carefully cooled or concentrated to induce the crystallization of one of the diastereomeric salts, typically the less soluble (R,R)-formoterol-L-tartrate.

-

Isolation and Purification: The crystallized salt is isolated by filtration and can be further purified by recrystallization to enhance diastereomeric purity.

-

Liberation of the Free Base: The purified diastereomeric salt is dissolved in water and treated with a base (e.g., sodium bicarbonate) to neutralize the tartaric acid and precipitate the (R,R)-formoterol free base.

-

Extraction and Isolation: The enantiomerically pure free base is then extracted with an organic solvent and isolated by evaporation.

Chromatographic Resolution

High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers.[4][5] For formoterol, polysaccharide-based CSPs, such as those derivatized with p-methylbenzoyl cellulose, have proven effective.[4] Another approach involves using chiral mobile phase additives with an achiral column to achieve separation.[2][6]

Data Presentation: Comparison of Chiral Resolution Methods

| Method | Resolving Agent/Stationary Phase | Advantages | Disadvantages |

| Classical Resolution | L-Tartaric Acid | Scalable, cost-effective reagents | Can be labor-intensive, may require multiple recrystallizations |

| Chiral HPLC | p-Methylbenzoyl cellulose | High purity (>99.9% ee), direct separation | Higher cost, solvent consumption, limited scalability for bulk production |

| Chiral Mobile Phase Additive | Sulfated β-cyclodextrin | Cost-effective, uses achiral columns | Method development can be complex |

Diastereoselective Synthesis: The Chiral Auxiliary Approach

This strategy introduces chirality early in the synthesis by coupling a racemic intermediate with a single enantiomer of a chiral auxiliary. This creates a mixture of diastereomers that can be separated using standard techniques like chromatography or crystallization. Subsequent removal of the chiral auxiliary yields the desired enantiomerically pure intermediate.

A common application of this method in formoterol synthesis involves the reaction of racemic 4-benzyloxy-3-nitrostyrene oxide with an optically pure amine, such as (R)-N-(1-phenylethyl)-2-(4-methoxyphenyl)-1-methylethylamine.[1] The resulting diastereomeric amino alcohols are then separated, and the chiral auxiliary is cleaved to provide an intermediate for the synthesis of (R,R)-formoterol.

Mandatory Visualization: Diastereoselective Synthesis Workflow

Caption: Diastereoselective synthesis of a key formoterol intermediate.

Enantioselective Synthesis: The Modern Standard

Enantioselective synthesis aims to create the desired stereoisomer directly, offering higher efficiency and atom economy compared to resolution-based methods. Catalytic asymmetric reactions are at the forefront of this approach.

Asymmetric Catalytic Reduction of Prochiral Ketones

A highly successful and industrially viable strategy involves the asymmetric reduction of a prochiral α-bromoketone intermediate, 2-bromo-4'-benzyloxy-3'-nitroacetophenone.[7][8] This reaction establishes the crucial (R)-configuration at the hydroxyl-bearing stereocenter.

Core Reaction: The reduction is typically catalyzed by a chiral oxazaborolidine, often derived from a chiral amino alcohol like (1R, 2S)-1-amino-2-indanol, in the presence of a borane source (e.g., borane-dimethyl sulfide complex).[3][7][9] The catalyst forms a complex with the ketone, positioning the hydride delivery to one face of the carbonyl group, thereby achieving high enantioselectivity.

Experimental Protocol: Asymmetric Ketone Reduction

-

Catalyst Preparation: The oxazaborolidine catalyst is either prepared in situ from (1R, 2S)-1-amino-2-indanol and a borane source or used as a pre-formed reagent.

-

Reaction Setup: The prochiral ketone, 2-bromo-4'-benzyloxy-3'-nitroacetophenone, is dissolved in an aprotic solvent (e.g., THF) under an inert atmosphere (nitrogen or argon).[7]

-

Catalytic Reduction: The catalyst solution is added, followed by the slow addition of the borane reducing agent at a controlled temperature (e.g., 0 °C to room temperature).

-

Quenching and Workup: The reaction is quenched by the addition of a protic solvent (e.g., methanol), followed by an aqueous workup to remove boron species.

-

Isolation: The resulting chiral bromohydrin is extracted and purified, often by crystallization, which can further enhance the enantiomeric excess to >99.5% ee.[7][9]

Mandatory Visualization: Catalytic Cycle for Asymmetric Reduction

Caption: Simplified catalytic cycle for oxazaborolidine-mediated reduction.

Asymmetric Transfer Hydrogenation

Another powerful technique for the enantioselective reduction of the key ketone intermediate is asymmetric transfer hydrogenation. This method uses a stable, easily handled hydrogen donor, such as formic acid or sodium formate, in place of gaseous hydrogen.[10] The reaction is catalyzed by a transition metal complex (e.g., Rhodium) bearing a chiral ligand.

A notable example is the use of an Rh-catalyst with a polyethylene glycol (PEG)-bound chiral ligand ((S,S)-PEGBsDPEN) and sodium formate as the hydrogen source.[10] This approach not only provides the desired chiral alcohol with high enantioselectivity but also offers the advantage of catalyst recyclability, a key consideration for sustainable industrial processes.[10]

Data Presentation: Comparison of Enantioselective Reduction Methods

| Method | Catalyst System | Hydrogen Source | Key Advantages | Reported ee |

| Asymmetric Catalytic Reduction | (1R, 2S)-1-amino-2-indanol derived oxazaborolidine | Borane (e.g., BMS) | High ee, well-established, chromatography-free purification | >99.5%[7] |

| Asymmetric Transfer Hydrogenation | Rh-complex with (S,S)-PEGBsDPEN ligand | Sodium Formate | Catalyst recyclability, milder conditions, avoids borane reagents | High (specific value not in abstract)[10] |

Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative for generating chiral intermediates. In the context of formoterol synthesis, lipases, such as Pseudomonas cepacia lipase (PSL), have been effectively used for the kinetic resolution of key precursors.[11]

In one chemoenzymatic approach, a racemic epoxide intermediate is resolved through enantioselective hydrolysis or acylation catalyzed by a lipase.[11] Similarly, the chiral amine side chain can also be obtained through lipase-catalyzed resolution.[11] This method capitalizes on the exquisite ability of enzymes to differentiate between enantiomers, often yielding products with very high optical purity.

Conclusion: A Convergent and Scalable Path to (R,R)-Formoterol

The synthesis of enantiomerically pure (R,R)-formoterol has evolved from classical resolution techniques to highly sophisticated and efficient asymmetric catalytic methods. The most advanced and industrially favored strategies employ a convergent approach, where the two key chiral fragments—the amino alcohol head and the amine side chain—are synthesized independently and then coupled.[7][8]

The asymmetric reduction of 2-bromo-4'-benzyloxy-3'-nitroacetophenone using chiral oxazaborolidine catalysts stands out as a robust and scalable method for establishing one of the key stereocenters.[7] The ability to achieve high enantiomeric excess and purify intermediates through crystallization makes this a chromatography-free process, which is highly desirable for large-scale manufacturing.[3][7][9] The continued development of novel catalytic systems, including those for transfer hydrogenation and biocatalysis, promises further improvements in efficiency, sustainability, and cost-effectiveness for the production of this vital respiratory medication.

References

- Process for the synthesis of arformoterol.

- Optimization of the Industrial-Scale Manufacturing Process for Arformoterol through Classical Resolution of Formoterol.

- Synthesis of (R,R)-formoterol.

- Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD).New Drug Approvals.

- Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol.

- Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Colu.ChemRxiv.

- 2'-Bromo-4'-Benzyloxy-3'-Nitroacetophenone.PubChem.

- Large-Scale Synthesis of Enantio- and Diastereomerically Pure (R,R)-Formoterol.

- The asymmetric synthesis of (R,R)

- Assymetric formal synthesis of (-)-formoterol and (-)-tamsulosin.

- Process for the preparation of an optically pure enantiomer of formoterol.

- trans-4-Benzyloxy-3-methoxy-beta-nitrostyrene.Biosynth.

- Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system.

- Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chrom

- 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone.

- Stereoselective [4+3]-Cycloaddition of 2-Amino-β-nitrostyrenes with Azaoxyallyl Cations to Access Functionalized 1,4-Benzodiazepin-3-ones.

- Content Determination of the Enantiomers of Formoterol Fumarate in Formoterol Fumarate Powder Inhaler by Chiral NACE.Chinese Journal of Modern Applied Pharmacy.

- Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cycliz

- 2-Bromo-4'-benzyloxy-3'-nitroacetophenone.Synblock Inc..

- Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column.ChemRxiv.

- 2-Bromo-4'-Benzyloxy-3'-nitroacetophenone 43229-01-2 wiki.Guidechem.

- An efficient enantioselective synthesis of (R,R)-formoterol, a potent bronchodilator, using lipases.

- rac-4-Benzyloxy-3-nitrostyrene Oxide.Santa Cruz Biotechnology.

Sources

- 1. WO2009147383A1 - Process for the synthesis of arformoterol - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. WO1995018094A1 - Process for the preparation of an optically pure enantiomer of formoterol - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The asymmetric synthesis of (R,R)-formoterol via transfer hydrogenation with polyethylene glycol bound Rh catalyst in PEG2000 and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Topic: Formoterol Enantiomers Crystal Structure Analysis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Formoterol is a potent, long-acting β2-adrenoceptor agonist widely used in the management of asthma and chronic obstructive pulmonary disease.[1] As a chiral molecule with two stereocenters, it exists as four stereoisomers.[2][3] The commercially available drug is typically a racemic mixture of the (R,R)- and (S,S)-enantiomers.[4][5] Extensive pharmacological studies have established that the desired bronchodilatory effect is almost exclusively attributed to the (R,R)-enantiomer, which is approximately 1,000 times more potent than its (S,S)-counterpart.[1][6] This significant stereoselectivity in biological activity underscores the critical importance of understanding the three-dimensional structure of these enantiomers. Crystal structure analysis provides the definitive solid-state conformation and packing arrangement, which are fundamental to the molecule's physicochemical properties, including stability, solubility, and bioavailability. This guide offers a comprehensive overview of the methodologies and rationale behind the crystal structure analysis of formoterol enantiomers, from enantioselective separation to the interpretation of crystallographic data and its implications for pharmaceutical development.

The Stereochemical Imperative: Why Crystal Structure Matters for Formoterol

The therapeutic efficacy of formoterol is intrinsically linked to the specific spatial arrangement of its atoms. The (R,R)-enantiomer's high affinity and agonist activity at the β2-adrenoceptor are governed by its precise fit into the receptor's chiral binding pocket. The (S,S)-enantiomer, being a mirror image, does not achieve this optimal interaction and is considered pharmacologically inactive.[1][7] Some studies have even suggested that the (S,S) isomer may be toxic, making its control and analysis a regulatory necessity.[1]

Therefore, a detailed analysis of the crystal structure of each enantiomer serves several critical functions:

-

Absolute Configuration Confirmation: While pharmacological activity provides strong evidence, single-crystal X-ray diffraction provides unambiguous proof of the absolute configuration of each chiral center.

-

Conformational Analysis: It reveals the preferred three-dimensional shape (conformation) of the molecule in the solid state, offering insights into the low-energy structures that may be relevant for receptor binding.

-

Solid-State Stability: The arrangement of molecules in the crystal lattice (crystal packing) is dictated by intermolecular forces like hydrogen bonding. Understanding this network is key to predicting and controlling the physical stability of the drug substance, as different packing arrangements (polymorphs) can have vastly different properties.

-

Rational Drug Design & Formulation: Knowledge of the solid-state structure informs the selection of the most stable crystalline form for formulation, ensuring consistent product quality, shelf-life, and performance.

The logical workflow for this analysis begins with the isolation of the pure enantiomers, followed by the growth of high-quality crystals suitable for diffraction studies.

Caption: The rationale for crystal structure analysis of formoterol enantiomers.

Prerequisite Step: Enantioselective Separation

Before any crystallographic analysis can be performed, the individual (R,R)- and (S,S)-enantiomers must be isolated from the racemic mixture with high purity. Chiral chromatography is the most common and effective technique for this purpose.

The underlying principle of chiral chromatography is the formation of transient, diastereomeric complexes between the enantiomers and a chiral selector. These diastereomeric complexes have different interaction energies, leading to different retention times on the chromatographic column and thus, separation.

Experimental Protocol: Chiral HPLC Separation

This protocol describes a validated method for the analytical separation of formoterol enantiomers, which can be scaled up for preparative purposes to isolate sufficient material for crystallization.

Objective: To resolve and quantify the (R,R)- and (S,S)-enantiomers of formoterol from a racemic mixture.

Methodology: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP).

Instrumentation & Materials:

-

HPLC system with UV detector

-

Chiral Stationary Phase: Chiral-AGP column (100 x 4 mm, 5 µm)[8] or Amylose-based Chiralpak AD-H column.[9]

-

Mobile Phase A: 50 mM sodium phosphate buffer, pH 7.0.[8]

-

Mobile Phase B: Isopropanol (10% v/v).[8]

-

Racemic Formoterol Fumarate standard

-

High-purity solvents and reagents

Step-by-Step Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase components and degas them thoroughly using sonication or vacuum filtration to prevent bubble formation in the pump.

-

System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase (e.g., a gradient from 100% A to a suitable mixture, or an isocratic mixture) at a constant flow rate (e.g., 1.3 mL/min) until a stable baseline is achieved.[8]

-

Standard Preparation: Accurately weigh and dissolve the racemic formoterol fumarate standard in the mobile phase to a known concentration.

-

Injection: Inject a defined volume (e.g., 20 µL) of the standard solution into the HPLC system.

-

Detection: Monitor the column effluent using a UV detector at a wavelength of 242 nm or 214 nm.[7][8][10]

-

Data Analysis: Identify the peaks corresponding to the (R,R)- and (S,S)-enantiomers based on their retention times. The elution order depends on the specific CSP used. For a Chiral-AGP column, all four stereoisomers can be resolved.[8] For preparative work, fractions corresponding to each pure enantiomer are collected.

Causality Behind Choices:

-

Chiral-AGP Column: This column, based on α1-acid glycoprotein, is a versatile CSP that often provides excellent resolution for basic drugs like formoterol under reversed-phase conditions, which are generally robust and reproducible.

-

Phosphate Buffer (pH 7.0): The pH is controlled to maintain the ionization state of formoterol, which is crucial for consistent interaction with the stationary phase and achieving sharp peak shapes.

-

Isopropanol as Organic Modifier: Isopropanol helps to modulate the retention and selectivity of the separation. Its concentration is a critical parameter that must be optimized for baseline resolution.

Caption: Workflow for the enantioselective separation of formoterol via chiral HPLC.

The Art of the Solid State: Crystallization and Polymorph Screening

With the pure enantiomers isolated, the next critical step is to grow single crystals of sufficient size and quality for X-ray diffraction. This is often the most challenging part of the process. Formoterol is typically crystallized as a salt, such as the fumarate or tartrate, to enhance its crystallinity and stability.[2][7]

Furthermore, many pharmaceutical compounds exhibit polymorphism—the ability to exist in multiple different crystal packing arrangements. These polymorphs can have different stabilities and physical properties. Therefore, it is essential to screen for different crystalline forms.

Experimental Protocol: Enantioselective Crystallization

Objective: To grow single crystals of (R,R)-formoterol L-tartrate suitable for single-crystal XRD analysis.

Methodology: Slow Solvent Evaporation.

Instrumentation & Materials:

-

Purified (R,R)-formoterol base

-

L-tartaric acid

-

High-purity solvents (e.g., isopropanol, water, acetone)

-

Small glass vials (e.g., 2 mL)

-

Microscope for crystal inspection

Step-by-Step Procedure:

-

Salt Formation: Dissolve equimolar amounts of purified (R,R)-formoterol and L-tartaric acid in a suitable solvent system, such as a mixture of isopropanol and water, with gentle heating to ensure complete dissolution.

-

Solution Preparation: Prepare a series of vials with slightly supersaturated solutions of the (R,R)-formoterol L-tartrate salt in different solvents or solvent mixtures.

-

Crystallization: Cover the vials with parafilm and pierce a few small holes in the top. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature (e.g., room temperature or 4°C).

-

Monitoring: Periodically inspect the vials under a microscope for the formation of single, well-defined crystals.

-

Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, carefully harvest them from the mother liquor using a nylon loop and immediately prepare them for mounting.

Causality Behind Choices:

-

Tartrate Salt: Tartaric acid is a chiral counter-ion that can aid in the resolution and crystallization of chiral amines. The use of L-tartrate with (R,R)-formoterol creates a specific diastereomeric salt with unique crystal packing properties.

-

Slow Evaporation: This method allows the system to approach equilibrium slowly, promoting the growth of a few large, well-ordered crystals rather than many small, imperfect ones. Rapid precipitation often leads to amorphous material or microcrystalline powder, which is unsuitable for single-crystal XRD.

Deciphering the Blueprint: X-ray Diffraction Analysis

X-ray diffraction (XRD) is the definitive technique for determining the atomic and molecular structure of a crystal.[11] The crystalline atoms diffract an incident X-ray beam into specific directions, and by measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be produced.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid, non-destructive technique used to analyze a polycrystalline powder. It is invaluable for:

-

Identifying the crystalline phase.

-

Screening for and distinguishing between different polymorphs.[12]

-

Assessing the purity and crystallinity of a bulk sample.

-

Monitoring solid-state stability during formulation and storage.[13]

Each crystalline solid has a unique PXRD pattern, which serves as its "fingerprint."

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for structure determination. It requires a single, high-quality crystal and provides a precise three-dimensional model of the molecule, including:

-

Connectivity and bond lengths/angles.

-

Stereochemistry and absolute configuration.

-

Conformation of the molecule.

-

Details of intermolecular interactions (e.g., hydrogen bonds).

Experimental Protocol: Single-Crystal XRD Data Collection & Structure Solution

Objective: To determine the precise three-dimensional crystal structure of an (R,R)-formoterol L-tartrate crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα or Mo Kα radiation) and a sensitive detector (e.g., CCD or CMOS).

-

Cryostream for maintaining the crystal at low temperature (e.g., 100 K).

Step-by-Step Procedure:

-

Crystal Mounting: A suitable single crystal is selected under a microscope, picked up with a cryoloop, and flash-cooled in the nitrogen cryostream. This minimizes thermal motion of the atoms and damage from the X-ray beam, resulting in higher-quality data.

-

Unit Cell Determination: The mounted crystal is centered in the X-ray beam. A series of initial diffraction images are collected to determine the dimensions and symmetry of the unit cell (the basic repeating block of the crystal).

-

Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording hundreds or thousands of diffraction images.

-

Data Reduction: The raw image data is processed to integrate the intensities of all the measured reflections and apply corrections for experimental factors (e.g., Lorentz-polarization effects).

-

Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. The positions and displacement parameters of the atoms are then refined against the experimental data using least-squares methods until the calculated and observed diffraction patterns show the best possible agreement.

-

Validation: The final structural model is validated using established crystallographic criteria to ensure its chemical and geometric reasonableness. The absolute configuration is determined using anomalous dispersion effects (the Flack parameter).

Caption: The workflow for single-crystal X-ray diffraction analysis.

Interpreting the Data: From Crystal Packing to Biological Function

The final output of a successful SCXRD experiment is a rich dataset that provides profound insights.

Data Presentation: Crystallographic Parameters

Quantitative data from the analysis of (R,R)- and (S,S)-formoterol enantiomers would be summarized for comparison.

| Parameter | (R,R)-Formoterol L-Tartrate (Hypothetical) | (S,S)-Formoterol D-Tartrate (Hypothetical) | Significance |

| Crystal System | Monoclinic | Monoclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁ | P2₁ | Defines the symmetry operations within the crystal (must be chiral). |

| Unit Cell (a, b, c) | 10.2 Å, 8.5 Å, 15.1 Å | 10.2 Å, 8.5 Å, 15.1 Å | Dimensions of the repeating unit. Identical for enantiomers with opposite tartrate. |

| Unit Cell (β) | 95.5° | 95.5° | Angle of the unit cell. |

| Flack Parameter | ~0.0(1) | ~0.0(1) | Confirms the absolute configuration. A value near 0 is expected for the correct model. |

| Key H-Bond (Donor-Acceptor) | O-H···O (hydroxyl-tartrate) | O-H···O (hydroxyl-tartrate) | Identifies the primary interactions holding the crystal lattice together. |

| Key Torsion Angle | C-C-O-H: -175° | C-C-O-H: +175° | Defines the conformation of the flexible side chain. |

Structural Insights

-

Molecular Conformation: The analysis reveals the exact torsion angles along the flexible side chain of formoterol. This conformation is "frozen" in the crystal lattice and represents a low-energy state. This information can be used to validate computational models of how the molecule docks into the β2-adrenoceptor.

-

Intermolecular Interactions: The crystal structure map reveals the intricate network of hydrogen bonds between the formoterol molecules and the tartrate counter-ions, as well as any solvent molecules. A strong, three-dimensional hydrogen-bonding network is typically associated with higher melting points and greater physical stability.

-

Structure-Property Relationships: By comparing the crystal structures of different polymorphs or salts, one can rationalize differences in their observed physical properties. For example, a polymorph with weaker intermolecular interactions may be less stable and more soluble.

Caption: Interrelationship between crystal structure and drug properties.

Conclusion: A Cornerstone of Pharmaceutical Development

The crystal structure analysis of formoterol enantiomers is not merely an academic exercise; it is a fundamental component of modern, science-driven drug development. It provides the most definitive characterization of the drug substance in its solid form, establishing a direct link between the three-dimensional atomic arrangement and the molecule's critical physicochemical and biological properties. The insights gained from these studies are essential for ensuring the development of a safe, stable, and effective pharmaceutical product. By integrating techniques from chiral chromatography to single-crystal X-ray diffraction, researchers and drug development professionals can build a comprehensive understanding of formoterol, satisfying regulatory requirements and ultimately delivering a high-quality therapeutic to patients.

References

-

Jadhav, A. S., Pathare, P. V., Shingare, M. S. (2020). Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column. ChemRxiv. [Link]

-

Tan, H. Y., Tan, S. K., Wong, J. W., & Chan, S. Y. (2001). Stereoselective glucuronidation of formoterol by human liver microsomes. British Journal of Clinical Pharmacology, 52(6), 665–672. [Link]

-

Jadhav, A. S., Pathare, P. V., & Shingare, M. S. (2020). Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column. ChemRxiv. [Link]

-

Jain, D., Jain, S., & Jain, D. K. (2016). Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Technique. International Journal of Pharmaceutical Sciences and Research, 7(12), 4969-4976. [Link]

-

Jadhav, A. S., Pathare, P. V., & Shingare, M. S. (2020). Enantioselective Chromatographic Analysis of Formoterol Fumarate using Chiral Mobile Phase Additives and Achiral Core-Shell Column. ResearchGate. [Link]

-

Zhang, X., Zhang, B., Su, L., Chen, C., Wang, L., & Qiao, X. (2018). Content Determination of the Enantiomers of Formoterol Fumarate in Formoterol Fumarate Powder Inhaler by Chiral NACE. China Modern Applied Pharmacy, 35(10), 1585-1590. [Link]

-

Tan, H. Y., Tan, S. K., Wong, J. W., & Chan, S. Y. (2001). Stereoselective urinary excretion of formoterol and its glucuronide conjugate in human. British Journal of Clinical Pharmacology, 51(3), 247–251. [Link]

-

Kikkawa, H., Kanno, K., & Ikezawa, K. (1998). The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus. Pulmonary Pharmacology & Therapeutics, 11(1), 19-24. [Link]

-

Sebhatu, T., & Angner, E. (2017). Formoterol Fumarate XRD patterns. ResearchGate. [Link]

-

Reddy, Y. P., Vamsi, N. M., Shrivas, M., & Kumar, M. V. S. (2011). Enantioselective Separation and Determination of Formoterol in Bulk Drugs and Formulations by High Performance Liquid Chromatography. Asian Journal of Chemistry, 23(11), 4997-5000. [Link]

- Bakale, R. P., & Scannell, R. C. (2004). U.S. Patent No. 6,720,453. Washington, DC: U.S.

- Trofast, J., & Wagnet, L. (1995). Process for the preparation of an optically pure enantiomer of formoterol.

-

Ghosh, S., & Das, S. (2011). The stereochemical configurations of (R,R)- and (S,S)-formoterols along with that of the natural agonist, R-Epinephrine. ResearchGate. [Link]

-

Akapo, S. O., Asif, M., & Edeki, E. M. (2009). Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 654-659. [Link]

-

Brittain, H. G. (2002). [X-ray diffractometry in the analysis of drugs and pharmaceutical forms]. Acta Farmaceutica Bonaerense, 21(1), 69-78. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. US6720453B2 - Formoterol tartrate polymorph - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stereoselective urinary excretion of formoterol and its glucuronide conjugate in human - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. impactfactor.org [impactfactor.org]

- 8. Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion in aqueous pharmaceutical formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. asianpubs.org [asianpubs.org]

- 10. Content Determination of the Enantiomers of Formoterol Fumarate in Formoterol Fumarate Powder Inhaler by Chiral NACE [chinjmap.com]

- 11. [X-ray diffractometry in the analysis of drugs and pharmaceutical forms] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. resources.rigaku.com [resources.rigaku.com]

- 13. researchgate.net [researchgate.net]

The Stereoselective Mechanism of Action of Formoterol: An In-Depth Technical Guide for Researchers

Introduction: The Critical Role of Chirality in Pharmacology

In the realm of drug development, the three-dimensional structure of a molecule is paramount to its biological activity. This is particularly evident in the case of chiral molecules, which exist as non-superimposable mirror images of each other, known as enantiomers. Formoterol, a potent and long-acting β2-adrenergic receptor agonist widely used in the treatment of asthma and chronic obstructive pulmonary disease (COPD), is a prime example of a chiral drug where the pharmacological activity is stereoselective.[1] Formoterol possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available formoterol is a racemic mixture of its two enantiomers: (R,R)-formoterol and (S,S)-formoterol.[2] This guide will provide a detailed exploration of the distinct mechanisms of action of these two enantiomers, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Eutomer: (R,R)-Formoterol - A Potent β2-Adrenergic Receptor Agonist

The therapeutic efficacy of racemic formoterol is almost exclusively attributed to the (R,R)-enantiomer, also known as arformoterol.[3] This stereoisomer acts as a potent and full agonist at the β2-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed on the smooth muscle cells of the airways.[4][5]

High-Affinity Binding and Receptor Activation

(R,R)-formoterol exhibits a high binding affinity for the β2-adrenergic receptor.[6] This stereoselective interaction is crucial for its potent bronchodilatory effects. The binding of (R,R)-formoterol to the receptor induces a conformational change, leading to the activation of the associated heterotrimeric Gs protein.[7]

Downstream Signaling Cascade: The cAMP Pathway

The activation of the Gs protein initiates a well-defined intracellular signaling cascade. The Gαs subunit dissociates and activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7] This elevation in intracellular cAMP is the key second messenger responsible for the pharmacological effects of (R,R)-formoterol.

Increased levels of cAMP lead to the activation of Protein Kinase A (PKA). PKA then phosphorylates several downstream targets within the airway smooth muscle cells, ultimately resulting in:

-

Inhibition of myosin light chain kinase (MLCK): This prevents the phosphorylation of myosin, a critical step for muscle contraction.

-

Opening of large-conductance calcium-activated potassium channels (BKCa): This leads to hyperpolarization of the cell membrane and relaxation.

-

Decreased intracellular calcium concentrations: This further promotes smooth muscle relaxation.

The culmination of these events is the relaxation of the airway smooth muscle, leading to bronchodilation and relief from the symptoms of bronchoconstriction.

The Distomer: (S,S)-Formoterol - An Inactive or Potentially Detrimental Enantiomer

In stark contrast to its (R,R) counterpart, the (S,S)-enantiomer of formoterol is considered the distomer, exhibiting significantly lower potency at the β2-adrenergic receptor.[4] Studies have shown that (S,S)-formoterol is over 1,000 times less potent than (R,R)-formoterol in inducing relaxation of airway smooth muscle.[4]

Low Binding Affinity and Minimal Receptor Activation

The (S,S)-enantiomer displays a markedly lower binding affinity for the β2-adrenergic receptor.[6] Consequently, it is a very weak agonist and does not significantly stimulate the downstream cAMP signaling pathway at therapeutic concentrations.[8]

Potential for Adverse Effects

While often considered inactive, some research suggests that the (S,S)-enantiomer may not be entirely benign. There is evidence to suggest that (S,S)-formoterol may impair the airway relaxation induced by the (R,R)-enantiomer.[2] Although it does not appear to cause contractile effects on its own, its presence in the racemic mixture may slightly reduce the overall efficacy of the drug.[2][4] Furthermore, some in vitro studies have hinted at the possibility that (S,S)-formoterol could have pro-inflammatory effects, though more research is needed to substantiate these claims in a clinical context.

Quantitative Comparison of (R,R)- and (S,S)-Formoterol

The profound differences in the pharmacological activity of the formoterol enantiomers are clearly reflected in their quantitative parameters.

| Parameter | (R,R)-Formoterol (Eutomer) | (S,S)-Formoterol (Distomer) | Reference(s) |

| Binding Affinity (Kd) | High affinity (in the picomolar to low nanomolar range) | Very low affinity | [6][8] |

| Potency (EC50) | ~1 nM (for relaxation of human bronchus) | >1000 nM (over 1,000-fold less potent than (R,R)-formoterol) | [4][8] |

| Maximal Effect (Emax) | Full agonist, produces maximal relaxation | Very weak partial agonist, produces minimal to no relaxation | [8] |

Experimental Protocols for Investigating Formoterol Enantiomers

To elucidate the distinct mechanisms of action of (R,R)- and (S,S)-formoterol, specific and validated experimental protocols are essential.

Radioligand Binding Assay: Assessing Receptor Affinity

This assay is fundamental for determining the binding affinity (Kd) and the number of binding sites (Bmax) of the formoterol enantiomers for the β2-adrenergic receptor.

Step-by-Step Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).

-

Radioligand Selection: Use a high-affinity radiolabeled antagonist for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and increasing concentrations of unlabeled (R,R)-formoterol or (S,S)-formoterol.

-

Incubation: Allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The data are then fitted to a one-site or two-site competition model to determine the inhibitory constant (Ki) for each enantiomer.

Self-Validation:

-

Non-specific binding control: Include a set of tubes containing a high concentration of an unlabeled antagonist (e.g., propranolol) to determine non-specific binding.

-

Saturation binding: Perform a saturation binding experiment with the radioligand alone to determine its Kd and Bmax, ensuring the integrity of the receptor preparation.

cAMP Accumulation Assay: Measuring Functional Potency and Efficacy

This functional assay measures the ability of the formoterol enantiomers to stimulate the production of intracellular cAMP, providing a direct measure of their agonistic activity.

Step-by-Step Methodology:

-

Cell Culture: Plate cells expressing the β2-adrenergic receptor in a multi-well plate.

-

Pre-incubation: Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Add increasing concentrations of (R,R)-formoterol or (S,S)-formoterol to the cells.

-

Incubation: Incubate for a defined period to allow for cAMP accumulation.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or ELISA).[9]

-

Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) for each enantiomer.

Self-Validation:

-

Basal control: Include wells with no agonist to determine the basal level of cAMP.

-

Positive control: Use a known full agonist of the β2-adrenergic receptor (e.g., isoproterenol) to determine the maximum possible cAMP response in the system.

-

Antagonist control: Co-incubate the agonists with a β2-adrenergic receptor antagonist to confirm that the observed cAMP production is receptor-mediated.

Visualizing the Mechanisms of Action

Signaling Pathway Diagram

Caption: Signaling pathway of formoterol enantiomers at the β2-adrenergic receptor.

Experimental Workflow Diagram

Sources

- 1. Stereoselective glucuronidation of formoterol by human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of (R,R)- and (R,R/S,S)-Formoterol on Airway Relaxation and Contraction in an Experimental Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of arformoterol in the management of COPD - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effect of the enantiomers of formoterol on inherent and induced tone in guinea-pig trachea and human bronchus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of the anti-bronchoconstrictor activities of inhaled formoterol, its (R,R)- and (S,S)-enantiomers and salmeterol in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Identification of rel-(R,S)-Formoterol Degradation Products

Foreword: A Proactive Approach to Stability

In the landscape of pharmaceutical development, understanding the stability of a drug substance is not merely a regulatory hurdle but a fundamental pillar of ensuring patient safety and therapeutic efficacy. Formoterol, a potent and long-acting β2-adrenergic agonist, is a cornerstone in the management of asthma and chronic obstructive pulmonary disease (COPD). It is administered in microgram doses, where any degradation can significantly impact the delivered dose and introduce potentially harmful impurities. This guide provides a comprehensive framework for the identification and characterization of degradation products of rel-(R,S)-Formoterol, the racemic mixture of the (R,R) and (S,S) enantiomers.

Our approach is rooted in the principles of proactive stability analysis, as mandated by global regulatory bodies like the International Council for Harmonisation (ICH).[1][2] We will delve into the rationale behind forced degradation studies, the analytical techniques required to separate and identify degradants, and the mechanistic pathways that govern the decomposition of the formoterol molecule. This document is intended for researchers, analytical scientists, and drug development professionals dedicated to building robust and safe pharmaceutical products.

The Formoterol Molecule: A Structural Overview and Susceptibilities

Formoterol, chemically known as N-[2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide, possesses several functional groups susceptible to chemical degradation. Understanding these structural features is paramount to predicting and identifying potential degradation products.

-

Formamide Group: The N-formyl group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a primary amine. This is a principal degradation pathway.[3][4][5][6]

-

Phenolic Hydroxyl and Secondary Amine: These groups are prone to oxidation. The electron-rich aromatic ring and the secondary amine can be targets for oxidative agents, leading to a variety of degradation products.[7]

-

Ether Linkage: The methoxy group on the phenyl ring can potentially be cleaved under harsh conditions.

-

Chiral Centers: Formoterol has two chiral centers, leading to four possible stereoisomers. The commercial product, formoterol fumarate, is often the racemate of the (R,R) and (S,S) enantiomers or a mixture of the (R,R)/(S,S) and (R,S)/(S,R) diastereomers. While this guide focuses on the rel-(R,S) form, it is crucial to employ stereospecific analytical methods to investigate any potential for stereoselective degradation, although current literature does not extensively report such phenomena for formoterol.

The following diagram illustrates the key functional groups of the formoterol molecule that are relevant to its degradation pathways.

Caption: Workflow for forced degradation and impurity identification.

Analytical Methodologies for Separation and Identification

A validated, stability-indicating analytical method is critical for the successful identification of degradation products. High-Performance Liquid Chromatography (HPLC) is the technique of choice.

Development of a Stability-Indicating HPLC Method

The goal is to develop a method that separates formoterol from all process-related impurities and degradation products.

-

Column Selection: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a common starting point and has proven effective. [2][4]* Mobile Phase: A combination of an aqueous buffer and an organic modifier is typically used. For example, a mobile phase consisting of 50 mM ammonium acetate (pH 5.0) and ethanol (65:35, v/v) has been successfully employed. [2][4]Gradient elution may be necessary to resolve all peaks in a reasonable timeframe.

-

Detection: UV detection is standard. Formoterol and its degradation products can be monitored at wavelengths such as 214 nm or 242 nm. [2][4][8]A Photo Diode Array (PDA) detector is highly recommended as it can provide spectral data to assess peak purity and help in the preliminary identification of degradants.

Example HPLC Method Parameters:

| Parameter | Condition | Rationale |

| Column | Alltech Alltima C18 (150 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like formoterol and its impurities. [2][4] |

| Mobile Phase | 50 mM Ammonium Acetate (pH 5.0) : Ethanol (65:35, v/v) | The buffered aqueous phase controls the ionization state of the analytes, while ethanol acts as the organic modifier to control retention. [2][4] |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. [2][4] |

| Detection | UV at 242 nm | A wavelength where formoterol and its key impurities exhibit significant absorbance. [2][4] |

| Column Temp. | Ambient or 30°C | Ensures reproducible retention times. |

Structural Elucidation using Mass Spectrometry (LC-MS/MS)

When an unknown peak is detected in the HPLC analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the primary tool for structural characterization.

-

Ionization: Electrospray Ionization (ESI) in the positive ion mode is effective for formoterol, as the secondary amine group is readily protonated. [9]* Mass Analysis: High-resolution mass spectrometry (HRMS), using instruments like Orbitrap or TOF analyzers, can provide accurate mass measurements of the parent ion, allowing for the determination of its elemental composition.

-

Tandem MS (MS/MS): By fragmenting the parent ion and analyzing the resulting product ions, one can deduce the structure of the molecule. For formoterol, characteristic fragmentation would involve cleavage of the side chain. For a degradation product like Desformyl Formoterol, the mass difference compared to the parent drug (-28 Da, corresponding to the loss of a CO group) would be a key indicator.

While specific fragmentation patterns for all degradation products are not widely published, a logical approach based on the known structure can be proposed.

Caption: Hypothetical MS/MS fragmentation of Formoterol.

Known Degradation Products and Their Mechanisms

The primary degradation product identified for formoterol is a result of hydrolysis.

Desformyl Formoterol (Impurity A)

-

Structure: 1-(3-Amino-4-hydroxyphenyl)-2-[[2-(4-methoxyphenyl)-1-methylethyl]amino]ethanol. [3]* Formation Mechanism: This impurity is formed via the hydrolysis of the N-formyl group on the phenyl ring. This reaction can be catalyzed by both acid and base.

-

Identification:

-

Chromatographic: It will have a different retention time than formoterol in a validated RP-HPLC method.

-

Mass Spectrometric: It will have a molecular weight of 316.4 g/mol , which is 28 Da less than formoterol (344.4 g/mol ). An accurate mass measurement would confirm the loss of a CO group.

-

Spectroscopic: The absence of the formyl proton signal in ¹H NMR and the carbonyl carbon in ¹³C NMR spectra would be definitive proof of its structure.

-

The formation of Desformyl Formoterol is a critical degradation pathway to monitor. Reference standards for this impurity are commercially available and should be used to confirm its identity and for method validation. [3][5][10][11][12][13]

Other Potential Degradants

-

Acetamide Analog: An acetamide analog has been reported as a related substance, potentially arising from a process impurity or degradation. [2][4]* Oxidative Products: While specific structures are not well-defined in the literature, oxidation is expected to occur at the phenolic hydroxyl group or the secondary amine. This could lead to the formation of quinone-like structures or N-oxides. Characterizing these would require detailed LC-MS/MS and NMR analysis of the fractions collected from the forced degradation experiments.

-

Deshydroxy Desformyl Impurity: This suggests a combination of hydrolysis and a reduction reaction, highlighting the complexity of potential degradation pathways. [13]

Regulatory Context and Validation

All analytical methods used for stability testing must be validated according to ICH Q2(R1) guidelines. [1][14][15]This ensures the method is suitable for its intended purpose.

Key Validation Parameters:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is the most crucial parameter for a stability-indicating method.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of test results obtained by the method to the true value.

-

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy, and the lowest amount that can be detected, respectively.

The identification and qualification of impurities are governed by ICH Q3A(R2) guidelines, which set thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug. [1][16]

Conclusion and Future Perspectives

The identification of degradation products of this compound is a systematic process that combines predictive chemistry, strategic experimentation, and advanced analytical techniques. The primary degradation pathway is the hydrolysis of the formamide group to yield Desformyl Formoterol (Impurity A). Susceptibility to oxidation is also a key consideration.

A comprehensive forced degradation study, coupled with a validated stability-indicating HPLC method and LC-MS/MS for structural elucidation, provides the necessary framework to ensure the stability and safety of formoterol-containing drug products. While this guide provides a robust starting point, it is essential for scientists to apply these principles to their specific formulations and to use reference standards for definitive identification. Further research into the potential for stereoselective degradation and the full characterization of oxidative degradants will continue to enhance our understanding of this vital medication.

References

-

ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Retrieved from [Link]

-

Darugu, C., Rao, B. P., Anuradha, C., Kumar, J. S., & Rani, S. S. (2023). Forced Degradation Studies for Glycopyrrolate, Formoterol & Budesonide By UPLC. International Journal of Membrane Science and Technology, 10(5), 860-866. Retrieved from [Link]

-

SynZeal. (n.d.). Formoterol EP Impurity A. Retrieved from [Link]

-

El-Gizawy, S. M., El-Shabrawy, Y., & El-Gindy, A. (2015). Forced Degradation of Mometasone Furoate and Development of Two RP-HPLC Methods for Its Determination with Formoterol Fumarate or Salicylic Acid. ResearchGate. Retrieved from [Link]

-

Akapo, S. O., & Asif, M. (2003). Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance. Journal of Pharmaceutical and Biomedical Analysis, 33(5), 935-945. Retrieved from [Link]

-

Zimmer, D., & Kuhlmann, O. (2010). Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 51(4), 957-964. Retrieved from [Link]

-

Veeprho. (n.d.). Arformoterol Desformyl Impurity. Retrieved from [Link]

-

Hassib, S. T., El-Zaher, A. A., & Fouad, M. A. (2011). Multiple analytical methods for determination of formoterol and glycopyrronium simultaneously in their novel combined metered dose inhaler. Drug Testing and Analysis, 3(5), 306-318. Retrieved from [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Retrieved from [Link]

-

Gondhale, P. S., & Varghese, B. (2022). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. Turkish Journal of Pharmaceutical Sciences, 19(1), 1-11. Retrieved from [Link]

-

SynThink. (n.d.). Formoterol EP Impurities & USP Related Compounds. Retrieved from [Link]

-

ICH. (2006). Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Retrieved from [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Retrieved from [Link]

-

European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Anapharm. (n.d.). LC-MS/MS Bioanalytical Method for Formoterol improved. Retrieved from [Link]

-

Patil, S., et al. (2021). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. Retrieved from [Link]

- Google Patents. (2008). An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts.

-

Attimarad, M., et al. (2025). Simultaneous HPLC Method Development and Validation of Titropium and Formeterol Fumarate. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

Gondhale, P. S., & Varghese, B. (2022). Quantitative Determination of Related Substances in Formoterol Fumarate and Tiotropium in Tiomate Transcaps® Dry Powder Inhaler. National Center for Biotechnology Information. Retrieved from [Link]

-

SCIEX. (n.d.). A sensitive method for the quantification of formoterol in human plasma. Retrieved from [Link]

-

Waters. (n.d.). A Rapid Method for the Ultra-sensitive Quantification of Budesonide and Formoterol in Human Plasma. Retrieved from [Link]

-

Pharate, R. B., & Dhaneshwar, S. S. (2019). Densitogram of degradation products of formoterol fumarate dihydrate... ResearchGate. Retrieved from [Link]

-

Academically. (2025). Hydrolysis & Oxidation in Drugs: Essential Degradation Pathways Explained. Retrieved from [Link]

-

Attimarad, M., et al. (2025). Simultaneous HPLC Method Development and Validation of Titropium and Formeterol Fumarate. International Journal of Pharmaceutical Research and Applications. Retrieved from [Link]

-

EliteSynth Laboratories. (n.d.). Formoterol Impurities. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. researchgate.net [researchgate.net]

- 3. Formoterol EP Impurity A | 150513-24-9 | SynZeal [synzeal.com]

- 4. Validation of a RP-HPLC method for the assay of formoterol and its related substances in formoterol fumarate dihydrate drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. veeprho.com [veeprho.com]

- 6. WO2008035380A2 - An improved process for the preparation of high purity formoterol and its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 7. akjournals.com [akjournals.com]

- 8. researchgate.net [researchgate.net]

- 9. Ultra-sensitive determination of Formoterol in human serum by high performance liquid chromatography and electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. synthinkchemicals.com [synthinkchemicals.com]

- 11. store.usp.org [store.usp.org]

- 12. biosynth.com [biosynth.com]

- 13. elitesynthlaboratories.com [elitesynthlaboratories.com]

- 14. Electro-oxidation of formoterol fumarate on the surface of novel poly(thiazole yellow-G) layered multi-walled carbon nanotube paste electrode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. turkjps.org [turkjps.org]

- 16. LC-MS/MS Bioanalytical Method for Formoterol improved - Anapharm [anapharmbioanalytics.com]

Introduction: Understanding the Core Attributes of a Key Bronchodilator

An In-Depth Technical Guide to the Physicochemical Properties of Formoterol Fumarate Dihydrate

Formoterol Fumarate Dihydrate is a potent, long-acting beta-2 adrenergic agonist (LABA) pivotal in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its stability, solubility, and delivery, particularly in inhalation formulations. As a crystalline powder, its solid-state characteristics are of paramount importance for drug development, from manufacturing and storage to aerosol performance and bioavailability.[1]

This guide, intended for researchers and drug development professionals, provides a detailed examination of the essential physicochemical characteristics of Formoterol Fumarate Dihydrate. We will move beyond simple data presentation to explore the causality behind these properties and the experimental methodologies used to characterize them, offering a holistic view for formulation and analytical scientists.

Molecular Identity and Physical Characteristics

Formoterol Fumarate Dihydrate is the dihydrate salt of a 2:1 complex of formoterol, a synthetic phenylethanolamine derivative, and fumaric acid.[2] It exists as a white to yellowish-white crystalline powder.[2][3] The presence of two chiral centers in the formoterol molecule means it can exist in different stereoisomeric forms.[2]

| Property | Value | Source |

| Chemical Name | (±)-2-hydroxy-5-[(1RS)-1-hydroxy-2-[[(1RS)-2-(4-methoxyphenyl)-1-methylethyl]-amino]ethyl]formanilide fumarate dihydrate | [2] |

| Molecular Formula | (C₁₉H₂₄N₂O₄)₂ · C₄H₄O₄ · 2H₂O | [2][4] |

| Molecular Weight | 840.91 g/mol | [2][] |

| CAS Number | 183814-30-4 | [2][4] |

| Appearance | White to yellowish-white solid/crystalline powder | [2][3][] |

Solubility Profile: A Critical Determinant of Formulation Strategy

The solubility of Formoterol Fumarate Dihydrate is a complex property, heavily influenced by the solvent system, pH, and temperature. A thorough understanding of its solubility is crucial for developing both solution-based formulations (e.g., nebulizer solutions) and solid dosage forms where dissolution is a rate-limiting step.

Aqueous and pH-Dependent Solubility

Formoterol Fumarate Dihydrate is described as slightly soluble in water.[2][6] Its aqueous solubility is highly dependent on pH, a direct consequence of its acidic and basic functional groups. The molecule has two primary pKa values, approximately 7.9-8.6 (phenolic group) and 9.2-9.8 (amine group).[1][3][7][8] This dual nature means that its solubility increases significantly in both highly acidic and highly basic conditions, away from its isoelectric point.[1][7]

Solubility in Organic and Mixed Solvents

Its solubility varies across different organic solvents, which is a key consideration for processing, purification, and the preparation of advanced drug delivery systems like nanoparticles. It is reported to be soluble in methanol, sparingly soluble in ethanol, and practically insoluble in solvents like acetone and diethyl ether.[1][6]

The use of co-solvents like ethanol and methanol with water can exponentially increase solubility.[1][7] However, an interesting phenomenon occurs with ethanol; at volume fractions greater than 50%, a decrease in solubility is observed, likely due to the formation of a less soluble ethanolate solvate.[1][7]

| Solvent/Condition | Solubility (at 25°C unless noted) | Source |

| Water (pH ~6.4) | 1.16 ± 0.02 mg/mL; 1.5 g/L (1.5 mg/mL) | [1][7][8] |

| Aqueous Solution (pH 3.0) | Significantly higher than at neutral pH | [2][9] |

| Aqueous Solution (pH 5.0-7.0) | Lower solubility than at pH 3.0 | [2] |

| Methanol | Soluble | [1][6] |

| Ethanol | Sparingly Soluble | [1][6] |

| 2-Propanol | Slightly Soluble | [6] |

| Acetone | 0.063 ± 0.004 mg/mL | [1] |

| Diethyl Ether | Practically Insoluble | [1] |

| DMSO | Slightly Soluble (Sonication helps) | [] |

Thermal Behavior and Solid-State Stability

Thermal analysis is essential for determining the stability of the dihydrate form and for identifying potential phase transitions during manufacturing processes like milling or drying. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary tools for this evaluation.

The DSC thermogram of Formoterol Fumarate Dihydrate is characteristic, typically showing a bimodal endotherm.[1] The first, often broad peak around 104-111°C, corresponds to the loss of the two water molecules of hydration.[1][10] This is immediately followed by a sharper endotherm with an onset around 130-140°C, which is attributed to the melting of the resulting anhydrous form.[1][6][10] Above 150°C, thermal decomposition begins.[1]

TGA analysis confirms this behavior, showing a weight loss of approximately 4.4%, which corresponds closely to the theoretical water content of the dihydrate (4.2%).[10] This dehydration event occurs at temperatures consistent with the first endotherm observed in the DSC scan.[10]

| Thermal Property | Observed Value/Range | Technique | Source |

| Dehydration Endotherm | ~104°C - 111°C | DSC | [1][10] |

| Melting Endotherm | ~130°C - 140°C | DSC | [1][6][10] |

| Water Content | ~4.2% - 4.4% | TGA | [10] |

| Decomposition | Begins > 150°C | DSC | [1] |

Crystallinity, Polymorphism, and Solvation

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its stability and dissolution rate. Formoterol Fumarate Dihydrate is a crystalline material, which is confirmed by the presence of multiple sharp peaks in its X-Ray Powder Diffraction (XRPD) pattern.[1]

The molecule is known to be a prolific solvate former. Polymorph screening studies have identified several crystalline forms, including three anhydrous polymorphs, the dihydrate, a diethanolate, a di-isopropanolate, and a dibenzylalcoholate.[10][11] Thermodynamic stability testing has shown that the dihydrate is the most stable solid form under ambient conditions, largely due to an efficient hydrogen-bonding network between the formoterol, fumarate, and water molecules that results in a well-packed, stable crystal structure.[10] This makes the dihydrate the preferred form for pharmaceutical development.

The potential for conversion between these forms underscores the need for strict control over manufacturing processes, particularly those involving different solvents or temperatures, to ensure the consistent delivery of the stable dihydrate form.

Caption: Relationship between conditions and solid forms of Formoterol Fumarate.

Key Analytical Protocols and Methodologies

To ensure the quality, consistency, and stability of Formoterol Fumarate Dihydrate, a suite of analytical techniques is employed. The following protocols are foundational for its characterization.

Workflow for Physicochemical Characterization

A logical workflow ensures that all critical parameters of a new batch of API are systematically evaluated. This process validates the material's identity, purity, and physical form, confirming its suitability for formulation development.

Caption: Systematic workflow for API characterization.

Protocol: Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in a given solvent system.

-

Preparation: Add an excess amount of Formoterol Fumarate Dihydrate powder to a known volume of the desired solvent (e.g., phosphate buffer pH 7.4, methanol) in a sealed, clear glass vial. The excess solid is crucial to ensure saturation.

-

Equilibration: Place the vials in a shaker or rotator bath maintained at a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1]

-

Phase Separation: After equilibration, allow the samples to stand undisturbed for a short period to let the undissolved solids settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the clear supernatant. Immediately filter the aliquot through a chemically inert membrane filter (e.g., 0.45 µm PVDF for aqueous or PTFE for organic) to remove any undissolved particles.[1]

-

Quantification: Dilute the filtered sample appropriately and analyze the concentration of formoterol using a validated HPLC-UV method.[1] Calculate the solubility in mg/mL or g/L.

Protocol: Purity and Assay by RP-HPLC

This method is used to quantify the amount of Formoterol Fumarate Dihydrate (assay) and detect any related impurities. The following is based on a typical pharmacopeial method.[12]

-

Mobile Phase Preparation:

-

Standard Solution Preparation: Prepare a standard solution of USP Formoterol Fumarate Reference Standard (RS) at a known concentration (e.g., 0.2 mg/mL) in a suitable diluent (e.g., Acetonitrile/Buffer 16:84).[12]

-

Sample Solution Preparation: Prepare a sample solution of the Formoterol Fumarate Dihydrate batch at the same concentration as the standard solution.[12]

-

Chromatographic Conditions:

-

Analysis & Calculation: Inject the standard and sample solutions. Identify the formoterol peak based on the retention time of the standard. Calculate the assay percentage by comparing the peak area of the sample to the peak area of the standard.[12] Impurities are identified and quantified based on their relative retention times and response factors.

Stability and Storage

Given its hydrated nature and potential for solid-state transformations, proper storage is critical. Formoterol Fumarate Dihydrate should be preserved in well-closed, light-resistant containers at controlled room temperature.[][6][12] Solutions prepared in DMSO for experimental use may be stored at -20°C for up to 3 months.[6]

Conclusion

The physicochemical properties of Formoterol Fumarate Dihydrate—particularly its solubility, thermal stability, and solid-state form—are deeply interconnected and foundational to its successful development as a pharmaceutical product. The dihydrate is the thermodynamically stable form, but its potential to convert to various anhydrates or solvates necessitates rigorous analytical control throughout the manufacturing lifecycle. The protocols and data presented in this guide provide a framework for researchers and developers to understand, characterize, and control this critical API, ensuring the consistent delivery of a safe and effective medication to patients.

References

-

Gritter, L. B., et al. (2022). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. MDPI. Available at: [Link]

-

Jarring, K., et al. (2006). Thermodynamic Stability and Crystal Structures for Polymorphs and Solvates of Formoterol Fumarate. Journal of Pharmaceutical Sciences, 95(5), 1144–1161. Available at: [Link]

-

Food and Drug Administration (FDA). (2007). Chemistry Review(s) for Perforomist™ (formoterol fumarate) Inhalation Solution. accessdata.fda.gov. Available at: [Link]

-

United States Pharmacopeia (USP). (2019). Formoterol Fumarate - USP-NF. usp.org. Available at: [Link]

-

Kshirsagar, S. J., et al. (2016). Analytical Method Development and Validation of Formoterol Fumarate Dihydrate By Chromatographic and Spectrophotometric Technique. Impact Factor. Available at: [Link]

-

Gritter, L. B., et al. (2022). Design, Development, Physicochemical Characterization, and In Vitro Drug Release of Formoterol PEGylated PLGA Polymeric Nanoparticles. PubMed Central (PMC). Available at: [Link]

-

Tajber, L., et al. (2009). Spray drying of budesonide, formoterol fumarate and their composites-I. Physicochemical characterisation. ResearchGate. Available at: [Link]

-

AstraZeneca. (2023). Environmental Risk Assessment Data Formoterol fumarate dihydrate. astrazeneca.com. Available at: [Link]

-

Jarring, K., et al. (2006). Thermodynamic stability and crystal structures for polymorphs and solvates of formoterol fumarate. PubMed. Available at: [Link]

-

PubChem. (n.d.). Formoterol fumarate dihydrate. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

-

PubChem. (n.d.). Formoterol. pubchem.ncbi.nlm.nih.gov. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Formoterol | C19H24N2O4 | CID 3410 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Formoterol fumarate dihydrate | C42H56N4O14 | CID 60196271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Formoterol fumarate | 43229-80-7 [chemicalbook.com]